(1-Cyclohexylethyl)(methyl)amine hydrochloride
Description
Systematic Nomenclature and Molecular Formula Analysis
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the base compound designated as 1-cyclohexyl-N-methylethanamine in its hydrochloride salt form. The molecular formula of the free base is C₉H₁₉N, with a molecular weight of 141.25 g/mol, while the hydrochloride salt exhibits the formula C₉H₂₀ClN. The compound exists as both racemic and enantiomerically pure forms, with the (1S)-enantiomer specifically catalogued under Chemical Abstracts Service number 138785-57-6. The systematic name for the (1S)-enantiomer is (1S)-1-cyclohexyl-N-methylethanamine, reflecting the absolute stereochemical configuration at the carbon center adjacent to the cyclohexyl ring.
The molecular structure can be represented through various chemical notation systems, with the Simplified Molecular Input Line Entry System notation recorded as CC@@HNC for the (1S)-enantiomer. The International Chemical Identifier string provides a standardized representation: InChI=1S/C9H19N/c1-8(10-2)9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3/t8-/m0/s1, which encodes the complete structural information including stereochemistry. The International Chemical Identifier Key, HMJRHWDZXQWZRU-QMMMGPOBSA-N, serves as a shortened version for database searches and chemical identification.
Crystallographic and Stereochemical Features
The stereochemical complexity of this compound arises from the presence of a chiral center at the carbon atom bearing both the cyclohexyl and methyl substituents. The absolute configuration of this stereocenter determines the spatial arrangement of the molecular substituents and significantly influences the compound's physical and chemical properties. The (1S)-enantiomer exhibits specific three-dimensional geometry where the cyclohexyl ring adopts a chair conformation, minimizing steric interactions and maximizing stability. The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, with the (1S)-configuration indicating the specific spatial arrangement around the chiral carbon center.
Crystallographic studies of related cyclohexylamine derivatives provide insight into the potential solid-state structure of the hydrochloride salt. The chair conformation of the cyclohexyl ring system represents the most energetically favorable arrangement, with all carbon-carbon bond angles approximating the tetrahedral geometry. The N-methylethanamine side chain extends from the cyclohexyl ring in a manner that minimizes 1,3-diaxial interactions and maximizes conformational stability. In the hydrochloride salt form, the protonated amino group participates in ionic interactions with the chloride counterion, creating a network of electrostatic stabilization that enhances crystal lattice stability.
The molecular geometry analysis reveals that the cyclohexyl ring maintains its characteristic dimensions, with carbon-carbon bond lengths averaging 1.54 Å and bond angles near 109.5°. The C-N bond connecting the methylamine group to the ethyl carbon exhibits typical single bond characteristics with a length approximately 1.47 Å. The stereochemical configuration influences the overall molecular shape, with the (1S)-enantiomer presenting a distinct three-dimensional architecture compared to its (1R)-counterpart, which exists as a separate chemical entity with PubChem CID 59975375.
Comparative Structural Analysis with Related Cyclohexylamine Derivatives
The structural characteristics of this compound can be understood through comparison with related cyclohexylamine derivatives, revealing important structure-property relationships within this chemical family. N-methylcyclohexylamine serves as a fundamental structural analog, possessing the molecular formula C₇H₁₅N and exhibiting properties characteristic of secondary aliphatic amines. This simpler derivative lacks the ethyl spacer present in (1-cyclohexylethyl)(methyl)amine, resulting in more direct attachment of the methylamine group to the cyclohexyl ring system. The absence of the ethyl chain eliminates the chiral center, simplifying the stereochemical considerations while maintaining the basic cyclohexylamine structural framework.
Another structurally related compound, (2-cyclohexylethyl)(methyl)amine, differs from the target compound through the positioning of the methyl substituent on the amine nitrogen rather than on the carbon adjacent to the cyclohexyl ring. This positional isomer maintains the same molecular formula C₉H₁₉N but exhibits different physical and chemical properties due to the altered substitution pattern. The International Chemical Identifier for this isomer (InChI=1S/C9H19N/c1-10-8-7-9-5-3-2-4-6-9/h9-10H,2-8H2,1H3) demonstrates the distinct connectivity pattern compared to (1-cyclohexylethyl)(methyl)amine.
N-ethyl-N-methylcyclohexanamine represents a tertiary amine analog within this structural family, bearing both ethyl and methyl substituents on the nitrogen atom while maintaining direct attachment to the cyclohexyl ring. This compound, with Chemical Abstracts Service number 57880-93-0, illustrates how substitution patterns influence the electronic and steric properties of cyclohexylamine derivatives. The tertiary amine character contrasts with the secondary amine functionality present in this compound, affecting both basicity and reactivity profiles.
The comparative analysis reveals that this compound occupies a unique position within the cyclohexylamine derivative family through its combination of secondary amine functionality, ethyl spacer group, and chiral center. These structural features collectively contribute to its distinct three-dimensional molecular architecture and differentiate it from both simpler analogs like N-methylcyclohexylamine and positional isomers such as (2-cyclohexylethyl)(methyl)amine. The presence of the chiral center adds stereochemical complexity that is absent in many related compounds, while the secondary amine character provides specific reactivity patterns that distinguish it from tertiary amine analogs. The hydrochloride salt formation enhances water solubility compared to the free base forms of related compounds, making it particularly suitable for applications requiring aqueous compatibility.
Properties
IUPAC Name |
1-cyclohexyl-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-8(10-2)9-6-4-3-5-7-9;/h8-10H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUQTVMNDXSRCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Cyclohexanone with Methylamine
Overview:
The most common laboratory synthesis of (1-Cyclohexylethyl)(methyl)amine involves the reductive amination of cyclohexanone with methylamine. This method forms an imine intermediate, which is subsequently reduced to the desired amine.
Reaction Scheme:
Cyclohexanone + Methylamine → Imine intermediate → (1-Cyclohexylethyl)(methyl)amine (via reduction)
| Parameter | Details |
|---|---|
| Starting materials | Cyclohexanone, methylamine |
| Intermediate | Imine (Schiff base) |
| Reducing agent | Sodium cyanoborohydride (NaBH3CN) |
| Solvent | Methanol or ethanol |
| Temperature | 20–40 °C |
| Atmosphere | Inert (nitrogen or argon) to avoid oxidation |
| Reaction time | Several hours (typically 4–24 h) |
- Sodium cyanoborohydride is preferred due to its selectivity in reducing imines without affecting ketones or aldehydes.
- Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- The crude amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ether or ethanol) and purified by recrystallization.
Alkylation of Cyclohexylethylamine with Methyl Iodide
Overview:
Another synthetic route involves the methylation of cyclohexylethylamine using methyl iodide in the presence of a base, followed by conversion to the hydrochloride salt.
Reaction Scheme:
Cyclohexylethylamine + Methyl iodide + Base → (1-Cyclohexylethyl)(methyl)amine → Hydrochloride salt
| Parameter | Details |
|---|---|
| Starting materials | Cyclohexylethylamine, methyl iodide |
| Base | Sodium hydroxide (NaOH) or potassium carbonate |
| Solvent | Aprotic solvent (e.g., acetonitrile) or aqueous medium |
| Temperature | Room temperature to 50 °C |
| Atmosphere | Inert atmosphere to prevent oxidation |
| Reaction time | Several hours (typically 6–24 h) |
- The reaction is carried out under an inert atmosphere to minimize side reactions.
- After completion, the product is isolated and converted to the hydrochloride salt by treatment with hydrochloric acid.
- Purification is typically performed by recrystallization or chromatographic methods.
Industrial Production via Continuous Flow Synthesis
Overview:
For industrial-scale synthesis, continuous flow reactors are employed to enhance reaction efficiency, yield, and product purity. This method is particularly advantageous for reductive amination and alkylation reactions.
- Precise control of reaction parameters (temperature, pressure, stoichiometry)
- Enhanced safety for handling reactive intermediates and reducing agents
- Scalability and reproducibility
- Reduced reaction times and waste generation
| Step | Description |
|---|---|
| Feedstock preparation | Cyclohexanone and methylamine feed streams |
| Reaction | Continuous reductive amination with catalyst and reducing agent |
| Product isolation | Inline quenching and extraction |
| Salt formation | Reaction with HCl to form hydrochloride salt |
| Purification | Crystallization and filtration |
Purification and Characterization
- Recrystallization from ethanol or ethyl acetate to obtain pure hydrochloride salt crystals
- Chromatographic techniques (e.g., silica gel column chromatography) for removing impurities
- Chiral resolution (if enantiopurity is required) via chiral HPLC or recrystallization with chiral acids
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural confirmation (¹H and ¹³C NMR) |
| Infrared Spectroscopy (FTIR) | Identification of amine and salt functional groups |
| Mass Spectrometry (MS) | Molecular weight confirmation |
| Elemental Analysis | Purity and composition verification |
| Melting Point Determination | Purity and identity check |
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Scale | Advantages | Limitations |
|---|---|---|---|---|---|
| Reductive Amination | Cyclohexanone, methylamine | NaBH3CN, methanol, inert atmosphere | Lab to pilot scale | High selectivity, good yield | Requires careful handling of reducing agent |
| Alkylation of Cyclohexylethylamine | Cyclohexylethylamine, methyl iodide | NaOH, aprotic solvent, inert atmosphere | Lab scale | Straightforward, mild conditions | Possible over-alkylation, side reactions |
| Continuous Flow Synthesis | Cyclohexanone, methylamine | Catalysts, controlled flow reactors | Industrial scale | Scalable, reproducible, efficient | Requires specialized equipment |
Research Findings and Optimization Notes
- Enantiomeric Purity: The (1S)-enantiomer is often targeted for specific biological activity. Use of chiral catalysts or resolution techniques is essential to obtain enantiomerically pure amine hydrochloride.
- Reaction Optimization: Temperature control between 20–40 °C minimizes side reactions and improves yield in reductive amination.
- Catalyst Use: Transition metal catalysts (e.g., Ru-BINAP complexes) can enhance asymmetric reductive amination, improving enantiomeric excess.
- Purity Control: Continuous monitoring via TLC, GC-MS, and chiral HPLC is recommended for process control.
- Safety: Sodium cyanoborohydride is toxic and requires careful handling; continuous flow methods reduce exposure risks.
Chemical Reactions Analysis
Types of Reactions
(1-Cyclohexylethyl)(methyl)amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include amine oxides, secondary amines, primary amines, and various substituted derivatives. These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
(1-Cyclohexylethyl)(methyl)amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Cyclohexylethyl)(methyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved in its action include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of (1-Cyclohexylethyl)(methyl)amine hydrochloride with analogous cyclohexyl- or amine-containing compounds, focusing on structural features, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
| Compound Name (CAS No.) | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Pharmacological/Industrial Relevance |
|---|---|---|---|---|
| This compound (15908-02-8) | C₉H₂₀ClN | 177.72 | Cyclohexyl-ethyl backbone, methylamine | Intermediate for chiral ligands or APIs |
| [1-(1-Cyclohexen-1-yl)ethyl]amine hydrochloride (1390654-70-2) | C₈H₁₆ClN | 161.68 | Cyclohexenyl group, primary amine | Potential precursor for unsaturated amines |
| 1-Cyclohexyl-2-propanamine hydrochloride (5471-54-5) | C₉H₂₀ClN | 177.72 | Cyclohexyl-propane backbone, secondary amine | Used in hypertensive agents (e.g., Methoxamine analogues) |
| 2-(1-Cyclohexen-1-yl)ethylamine hydrochloride (356530-85-3) | C₁₆H₂₃ClN | 265.82 | Cyclohexenyl-ethyl, benzyl-substituted amine | Pharmaceutical impurity or synthetic intermediate |
| Ethyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride (939760-85-7) | C₁₁H₂₂ClNO₂ | 259.75 | Cyclohexyl-acetate ester, methylamine | Prodrug or metabolic modifier |
Key Observations:
Cyclohexyl vs. Cyclohexenyl derivatives (e.g., CAS 356530-85-3) are often used in dynamic combinatorial chemistry due to their π-bond flexibility .
Amine Substitution Patterns :
- Secondary amines like This compound exhibit higher basicity and solubility in polar solvents than primary amines (e.g., CAS 1390654-70-2) .
- Compounds with benzyl or ester substituents (e.g., CAS 356530-85-3, 939760-85-7) show increased bioavailability in drug delivery systems .
Heterocyclic amine derivatives (e.g., oxadiazole-containing CAS 1082420-52-7) demonstrate antimicrobial or antiviral activity, though this compound lacks direct evidence of such applications .
Table 2: Physicochemical Properties
| Property | (1-Cyclohexylethyl)(methyl)amine HCl | 1-Cyclohexyl-2-propanamine HCl | 2-(1-Cyclohexen-1-yl)ethylamine HCl |
|---|---|---|---|
| Melting Point (°C) | Not reported | 184–186 (hydrochloride) | Not reported |
| Solubility | Likely polar solvents (e.g., water) | Ethanol, chloroform | Ethyl acetate, DMSO |
| Hydrogen Bond Donors/Acceptors | 1/1 | 1/1 | 1/1 |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling (1-Cyclohexylethyl)(methyl)amine hydrochloride in laboratory settings?
- Methodological Answer :
- Storage : Store at -20°C for long-term stability (1–2 years) and -4°C for short-term use (1–2 weeks) to prevent degradation .
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection is advised if aerosolization occurs .
- Waste Management : Segregate chemical waste and dispose via certified hazardous waste contractors to minimize environmental contamination .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- FTIR : Identify amine (C-N stretch ~1031 cm⁻¹) and hydrochloride salt (broad O-H/N-H peaks ~3000–3500 cm⁻¹) .
- NMR : Confirm cyclohexylethyl and methyl group integration (¹H NMR) and carbon environments (¹³C NMR).
- Elemental Analysis : Quantify nitrogen content to verify amine functionality and stoichiometry .
- HPLC : Assess purity (>95%) using reverse-phase columns with UV detection at 210–220 nm .
Q. What synthetic routes are commonly employed for the preparation of this compound, and how can reaction conditions be optimized?
- Methodological Answer :
- Alkylation : React cyclohexylethylamine with methyl iodide in anhydrous THF at 0–5°C to minimize side reactions. Use a 1.2:1 molar ratio of methyl iodide to amine for complete methylation .
- Salt Formation : Add concentrated HCl dropwise to the free base in ethanol, followed by recrystallization from acetone/ether to isolate the hydrochloride salt .
- Optimization : Monitor pH during acidification (target pH 2–3) and use inert atmospheres (N₂/Ar) to prevent oxidation .
Advanced Research Questions
Q. How does the amine functional group in this compound influence its potential application in CO₂ capture technologies?
- Methodological Answer :
- Mechanism : The tertiary amine group reacts with CO₂ via carbamate formation, as observed in methyl diethanol amine (MDEA) studies. The cyclohexylethyl group may enhance hydrophobicity, reducing water competition for adsorption sites .
- Performance Metrics : Compare adsorption capacities (mmol CO₂/g) using thermogravimetric analysis (TGA) under controlled humidity and pressure (e.g., 5 psi CO₂) .
- Structural Tuning : Modify mesoporous supports (e.g., silica/carbon) to maximize amine loading while maintaining pore accessibility .
Q. What strategies can resolve discrepancies in adsorption capacity data when using this compound-derived materials under varying experimental conditions?
- Methodological Answer :
- Controlled Variables : Standardize temperature (25°C), CO₂ partial pressure (1–5 bar), and moisture content (0–10% RH) to isolate chemical vs. physical adsorption contributions .
- Isotherm Modeling : Apply Langmuir (monolayer) or Freundlich (heterogeneous surface) models to distinguish amine-CO₂ binding from physisorption .
- Surface Characterization : Use BET analysis to correlate reduced surface area (e.g., 43% decrease post-amine loading) with enhanced chemisorption efficiency .
Q. How do stereochemical variations in this compound derivatives affect their interaction with biological targets or catalytic substrates?
- Methodological Answer :
- Stereoisomer Synthesis : Prepare enantiomers via chiral resolution (e.g., tartaric acid diastereomers) or asymmetric catalysis .
- Biological Assays : Test enantiomer-specific inhibition of enzymes (e.g., monoamine oxidases) using kinetic assays (IC₅₀ values) and molecular docking simulations .
- Catalytic Studies : Compare enantioselectivity in asymmetric catalysis (e.g., hydrogenation) by coordinating the amine to transition metals (Pd, Rh) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
